molecular formula C10H7Cl2NO3S B1419419 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride CAS No. 1193387-35-7

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Cat. No.: B1419419
CAS No.: 1193387-35-7
M. Wt: 292.14 g/mol
InChI Key: CMYLPXCZBGSNEL-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride: is an organic compound with the molecular formula C10H7Cl2NO3S and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a chloro group at the second position, a methoxy group at the sixth position, and a sulfonyl chloride group at the fifth position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride typically involves the chlorination of 6-methoxyquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in pharmaceutical chemistry .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of these molecules, making it a valuable tool in drug discovery and development .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, such as proteins, thereby altering their biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is unique due to the presence of both the chloro and methoxy groups on the quinoline ring, along with the highly reactive sulfonyl chloride group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-chloro-6-methoxyquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYLPXCZBGSNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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